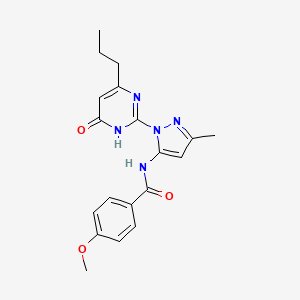
4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure comprising a methoxy group, a pyrazole ring, and a pyrimidine derivative, which are known for their diverse biological activities. The molecular formula is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, particularly those similar to our compound of interest, exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B virus (HBV) by enhancing intracellular levels of the host restriction factor APOBEC3G (A3G) , which inhibits viral replication .
In vitro studies demonstrated that compounds with structural similarities to this compound had IC50 values in the low micromolar range against HBV, suggesting potent antiviral activity. For example, one study reported an IC50 of 1.99 µM for a related compound against HBV .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrimidine derivatives are recognized for their ability to inhibit various cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and apoptosis .
In particular, studies have shown that certain substitutions on the pyrimidine ring can enhance cytotoxicity against cancer cells. For instance, related compounds were found to induce apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Viral Replication : The increase in A3G levels has been identified as a critical mechanism through which these compounds inhibit HBV replication. A3G directly interacts with HBV core proteins and is packaged into nucleocapsids, thereby blocking viral assembly .
- Induction of Apoptosis : In cancer cells, compounds similar to this compound are thought to activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study 1: Anti-HBV Efficacy
A study evaluated the anti-HBV efficacy of a related benzamide derivative in HepG2.2.15 cells. The results indicated an IC50 value of 1.99 µM for HBV DNA replication inhibition, demonstrating significant antiviral activity compared to lamivudine (3TC), which had an IC50 of 7.37 µM against wild-type HBV .
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine (3TC) | 7.37 | >60 |
Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of pyrimidine derivatives on breast cancer cell lines. The results showed that one derivative had an IC50 value of approximately 10 µM, indicating moderate cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidine Derivative | MCF-7 (Breast Cancer) | 10 |
特性
IUPAC Name |
4-methoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-4-5-14-11-17(25)22-19(20-14)24-16(10-12(2)23-24)21-18(26)13-6-8-15(27-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXSAZCWGKQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














